molecular formula C12H10FNO3 B8486425 1-Acetyl-5-fluoro-1H-indol-3-YL acetate CAS No. 2249-12-9

1-Acetyl-5-fluoro-1H-indol-3-YL acetate

Cat. No.: B8486425
CAS No.: 2249-12-9
M. Wt: 235.21 g/mol
InChI Key: PNWQQFHNFFKMTC-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoro-1H-indol-3-YL acetate is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

The biological activities of 1-Acetyl-5-fluoro-1H-indol-3-YL acetate have been investigated in various studies, highlighting its potential in several areas:

Antimicrobial Properties

Research has shown that indole derivatives exhibit significant antimicrobial activity. For instance, studies indicate that compounds similar to this compound possess:

  • Inhibition of Bacterial Growth : Effective against various strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound may disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death.

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. Key findings include:

  • Cell Line Studies : Demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents.
  • Mechanisms of Action : These compounds may induce apoptosis (programmed cell death) or inhibit tumor growth through various pathways.

Medicinal Chemistry Applications

This compound serves as a valuable building block in medicinal chemistry, enabling the synthesis of more complex molecules with enhanced biological activities. Its applications include:

  • Drug Development : As a precursor for designing new pharmaceuticals targeting specific diseases.
  • Structure Activity Relationship Studies : Understanding how structural modifications affect biological activity can aid in optimizing drug candidates.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

StudyYearFindings
Gaikwad et al.2022Investigated antimicrobial activity; showed significant inhibition against multiple bacterial strains.
RSC Advances2024Reported on the synthesis and characterization of indole derivatives, highlighting their anticancer properties.
ACS Omega2023Focused on the design and synthesis of related compounds, demonstrating their potential in targeting cancer cells.

Properties

CAS No.

2249-12-9

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

(1-acetyl-5-fluoroindol-3-yl) acetate

InChI

InChI=1S/C12H10FNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3

InChI Key

PNWQQFHNFFKMTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)F)OC(=O)C

Origin of Product

United States

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